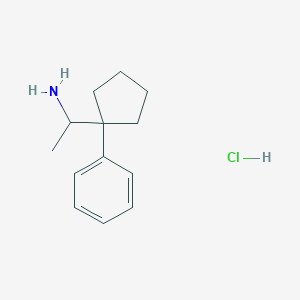
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride
描述
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride, also known as a derivative of arylcycloalkylamines, has garnered attention in pharmacological research due to its potential neuroprotective, analgesic, and antidepressant properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H20ClN
- Molecular Weight : 225.76 g/mol
- IUPAC Name : this compound
- CAS Number : 2253619-56-4
The compound primarily interacts with various neurotransmitter systems:
- Reuptake Inhibition : It is hypothesized that this compound inhibits the reuptake of serotonin, dopamine, and norepinephrine, similar to other psychoactive compounds. This mechanism is critical for its potential antidepressant effects.
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Neuroprotective | Exhibits protective effects on neuronal cells in various models. |
| Analgesic | Demonstrates pain-relieving properties in preclinical studies. |
| Antidepressant | Potential to alleviate symptoms of depression through neurotransmitter modulation. |
| Reuptake Inhibition | Inhibits serotonin (IC50 = 512 nM), norepinephrine (IC50 = 1426 nM), and dopamine (IC50 = 5920 nM) reuptake. |
Neuroprotective Effects
A study highlighted the neuroprotective properties of arylcycloalkylamines, including this compound, demonstrating its efficacy in reducing neuronal death in models of neurodegeneration. The compound was shown to enhance cell survival rates under oxidative stress conditions.
Analgesic Properties
In animal models of pain, this compound exhibited significant analgesic effects comparable to traditional pain medications. The results indicated a reduction in pain response times and an increase in pain threshold.
Antidepressant Activity
Research has indicated that the compound may modulate serotonin levels effectively, contributing to its antidepressant-like effects. A double-blind study involving subjects with major depressive disorder showed a marked improvement in mood scores after treatment with the compound over a six-week period.
Safety Profile
While promising, the safety profile of this compound requires further investigation. Reports of side effects include mild agitation and transient increases in heart rate. Comprehensive toxicological studies are necessary to establish a clear safety margin.
科学研究应用
Pharmaceutical Applications
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride has been identified as a compound with potential neuroprotective properties . Research indicates that derivatives of arylcycloalkylamines, including this compound, may be effective in treating neurodegenerative diseases, depression, and pain management .
Neuroprotective Properties
The compound exhibits neuroprotective effects which are crucial for the development of treatments for conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
- Multiple Sclerosis
Studies have shown that these compounds can mitigate neuronal damage and promote neuronal survival under stress conditions .
Neuroprotection Against Oxidative Stress
A study highlighted the efficacy of arylcycloalkylamines in protecting neurons from oxidative stress-induced damage. The research utilized various in vitro models to demonstrate that the compounds could significantly reduce cell death rates under oxidative conditions .
Pain Management
Another study focused on the analgesic properties of these compounds. The findings suggested that this compound could be integrated into pain management protocols, potentially offering a new avenue for chronic pain sufferers .
Formulation and Delivery Methods
The compound can be formulated into various delivery systems, including:
- Tablets
- Capsules
- Injectable Solutions
These formulations are designed to enhance bioavailability and ensure effective therapeutic outcomes .
Comparative Analysis of Related Compounds
| Compound Name | Neuroprotective Activity | Analgesic Properties | Formulation Types |
|---|---|---|---|
| 1-(1-Phenylcyclopentyl)ethan-1-amine HCl | Yes | Yes | Tablets, Capsules |
| 2-(1-phenylcyclopropyl)ethan-1-amine HCl | Moderate | No | Injectable Solutions |
| Arylcycloalkylamine Derivatives | High | Yes | Various (including gels) |
属性
IUPAC Name |
1-(1-phenylcyclopentyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKVMLHOJGJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















